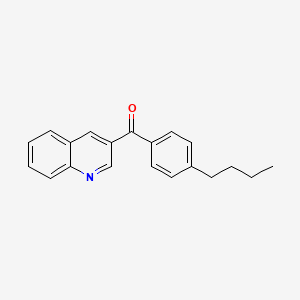

(4-Butylphenyl)(quinolin-3-yl)methanone

Beschreibung

(4-Butylphenyl)(quinolin-3-yl)methanone is a quinoline-based methanone derivative characterized by a 4-butylphenyl group attached to the ketone position of the quinolin-3-yl scaffold. The 4-butyl substituent introduces significant lipophilicity and steric bulk compared to smaller substituents, which may influence solubility, reactivity, and biological interactions .

Eigenschaften

IUPAC Name |

(4-butylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJCCUIJOKXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(quinolin-3-yl)methanone typically involves the coupling of a quinoline derivative with a butyl-substituted phenyl compound. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the quinoline and the phenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of (4-Butylphenyl)(quinolin-3-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Butylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Butylphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (4-Butylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The quinolin-3-yl methanone framework is highly modular, with substituents on the phenyl ring profoundly altering properties. Key analogs include:

Table 1: Substituent Comparison and Physicochemical Properties

*Calculated molecular weight based on structure; experimental data inferred from analogs.

Key Observations :

- Electron-Donating Groups (EDGs) : Methyl and butyl groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The butyl group’s steric bulk could hinder crystallization, as suggested by the lower melting points of EDG-containing analogs (e.g., 89–91°C for p-tolyl vs. 114–116°C for nitro derivatives) .

Biologische Aktivität

(4-Butylphenyl)(quinolin-3-yl)methanone, identified by its CAS number 1187167-31-2, is a compound that belongs to the quinoline derivative family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-Butylphenyl)(quinolin-3-yl)methanone is C19H17NO, with a molecular weight of 275.34 g/mol. Its structure includes a quinoline moiety linked to a butyl-substituted phenyl group, which may enhance its lipophilicity and influence its pharmacokinetic properties.

Target Enzymes:

The primary targets of (4-Butylphenyl)(quinolin-3-yl)methanone are bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria, making them significant targets for antimicrobial agents.

Mode of Action:

The compound exerts its effects by forming a ternary complex with DNA and the target enzymes, thereby inhibiting bacterial DNA supercoiling. This inhibition disrupts bacterial cell division and can lead to cell death .

Biochemical Pathways:

By interfering with DNA replication, (4-Butylphenyl)(quinolin-3-yl)methanone affects various pathways related to bacterial growth and proliferation. Its interactions may also extend to other cellular processes, potentially influencing inflammation and cancer cell proliferation.

Biological Activity

(4-Butylphenyl)(quinolin-3-yl)methanone exhibits several biological activities:

-

Antimicrobial Activity:

- The compound has shown promise as an antimicrobial agent due to its ability to inhibit bacterial growth through the aforementioned mechanisms.

- Anticancer Potential:

-

Anti-inflammatory Effects:

- Some studies suggest that quinoline derivatives may exhibit anti-inflammatory properties, although specific data on (4-Butylphenyl)(quinolin-3-yl)methanone is limited.

Research Findings and Case Studies

Several studies have investigated the biological activity of quinoline derivatives, including (4-Butylphenyl)(quinolin-3-yl)methanone. Below are summarized findings from recent research:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that quinoline derivatives inhibit DNA gyrase effectively, leading to reduced bacterial growth in vitro. |

| Study 2 | Investigated the anticancer effects of related compounds, showing significant cytotoxicity against various cancer cell lines. |

| Study 3 | Explored the anti-inflammatory potential of quinoline derivatives in animal models, indicating reduced inflammatory markers. |

Pharmacokinetics

The pharmacokinetics of (4-Butylphenyl)(quinolin-3-yl)methanone suggest high oral bioavailability and excellent tissue penetration, similar to other quinolone compounds. These properties enhance its therapeutic potential in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.